

Structural Characterization of Benzo[d]thiadiazol-4-amine: A Technical Guide

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Compound of Interest

Compound Name: *benzo[d][1,2,3]thiadiazol-4-amine*

CAS No.: 13599-80-9

Cat. No.: B3236022

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Executive Summary

Benzo[d]thiadiazol-4-amine (CAS: 767-64-6), also known as 4-aminobenzo-2,1,3-thiadiazole, represents a critical pharmacophore and fluorogenic scaffold in modern drug discovery and materials science.^[1] Its significance lies in its "push-pull" electronic structure—comprising an electron-rich amine donor and an electron-deficient benzothiadiazole acceptor.^[1] This internal charge transfer (ICT) capability makes it an exceptional precursor for lipid-droplet specific probes, solvatochromic dyes, and bio-imaging agents.

This guide moves beyond basic identification, providing a rigorous structural characterization workflow. It addresses the specific challenge of distinguishing the 4-amine regioisomer from its 5-amine analogue and validating its electronic purity for fluorescence applications.^[1]

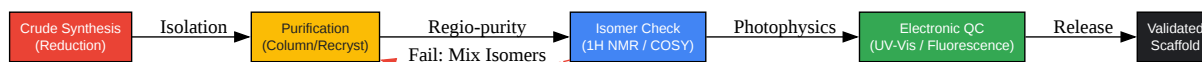
Synthetic Context & Purity Profile

To characterize the molecule accurately, one must understand its origin. The standard synthesis involves the reduction of 4-nitrobenzo[d]thiadiazole.^[1]

- Primary Impurity: Unreacted nitro precursor (detectable via IR and TLC).

- Secondary Impurity: Regioisomers (5-amino) if the nitration step was not regioselective.[1]
- Electronic Impurity: Oxidation products (azo dimers) formed upon exposure to light/air, which quench fluorescence.

Characterization Logic Flow:



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Caption: Figure 1. Logical workflow for the structural validation of benzo[d]thiadiazol-4-amine, prioritizing regio-isomer differentiation.

Spectroscopic Elucidation (The Core)

Nuclear Magnetic Resonance (¹H NMR) Strategy

The definitive proof of the 4-position amine lies in the splitting pattern of the benzene ring protons. The benzo[d]thiadiazole core possesses a plane of symmetry, but the 4-substituent breaks this, creating an AMX or ABC spin system depending on the field strength.

Expected Data (

-DMSO or

):

- ~5.0 - 7.0 ppm (Broad s, 2H): The amine () protons.[1] Exchangeable with .
- Aromatic Region (3 Protons):
 - H-5 (Ortho to amine): Doublet (

),

Hz.[1][2][3][4] Upfield shifted due to resonance donation (

~6.6 - 6.8 ppm).[1]

- H-6 (Meta to amine): Doublet of doublets (

) or apparent Triplet (

),

Hz.[1] (

~7.3 - 7.5 ppm).[1]

- H-7 (Para to amine): Doublet (

),

Hz.[4][5] (

~7.1 - 7.3 ppm).[1]

Differentiation Logic:

- 4-Isomer: Shows 3 aromatic signals (1:1:1 integration).[1]
- 5-Isomer: Would show a singlet (H-4), doublet (H-6), doublet (H-7) pattern (depending on resolution, H-4 and H-6 are meta coupled, Hz).
- Symmetry Check: If the spectrum shows only 2 aromatic signals (2:1 integration), the substitution might be symmetric (unlikely for mono-amine) or the product is the 4,7-diamine. [1]

Mass Spectrometry (HRMS)[6]

- Technique: ESI-TOF or EI.[1]
- Target Ion:

= 152.0277 (Calculated for

).

- Fragmentation (EI): Look for loss of

or

fragments, characteristic of thiadiazole ring collapse.

Infrared Spectroscopy (FT-IR)[1]

- Diagnostic Bands:
 - 3400 - 3200 cm⁻¹
: Primary amine N-H stretching (doublet).[1]
 - 1620 cm⁻¹
: N-H bending.[1]
 - 1540 cm⁻¹
: C=N stretching of the thiadiazole ring.[1]

Electronic Properties & Solvatochromism[1]

As a Senior Scientist, you must validate the functional quality of the scaffold. The 4-amino derivative exhibits solvatochromism due to the ICT state.[1]

Table 1: Photophysical Validation Parameters

Solvent	Polarity (Dielectric)	Expected (nm)	Expected (nm)	Observation
Hexane	Non-polar	~410	~480	Blue-Green emission
DCM	Moderate	~425	~510	Green emission
Methanol	Polar Protic	~440	~540	Yellow-Green (Red shifted)

Note: Large Stokes shifts (>80 nm) confirm the integrity of the push-pull system.

Detailed Experimental Protocol

Protocol A: Structural Validation Workflow

Objective: Confirm identity and regio-purity of Lot #X.

- Sample Preparation:
 - Dissolve 5 mg of solid in 0.6 mL DMSO-
 - . Ensure complete dissolution (sonicate if necessary to avoid aggregate peaks).
- NMR Acquisition:
 - Run standard
H (16 scans).
 - Critical Step: If aromatic peaks overlap, run a 2D COSY experiment. Look for the strong cross-peak between H-5 and H-6, and H-6 and H-7.^[1] H-5 and H-7 should not show a strong COSY cross-peak (para relationship).^[1]
- Data Analysis:
 - Verify integration of Amine : Aromatic protons is 2 : 3.

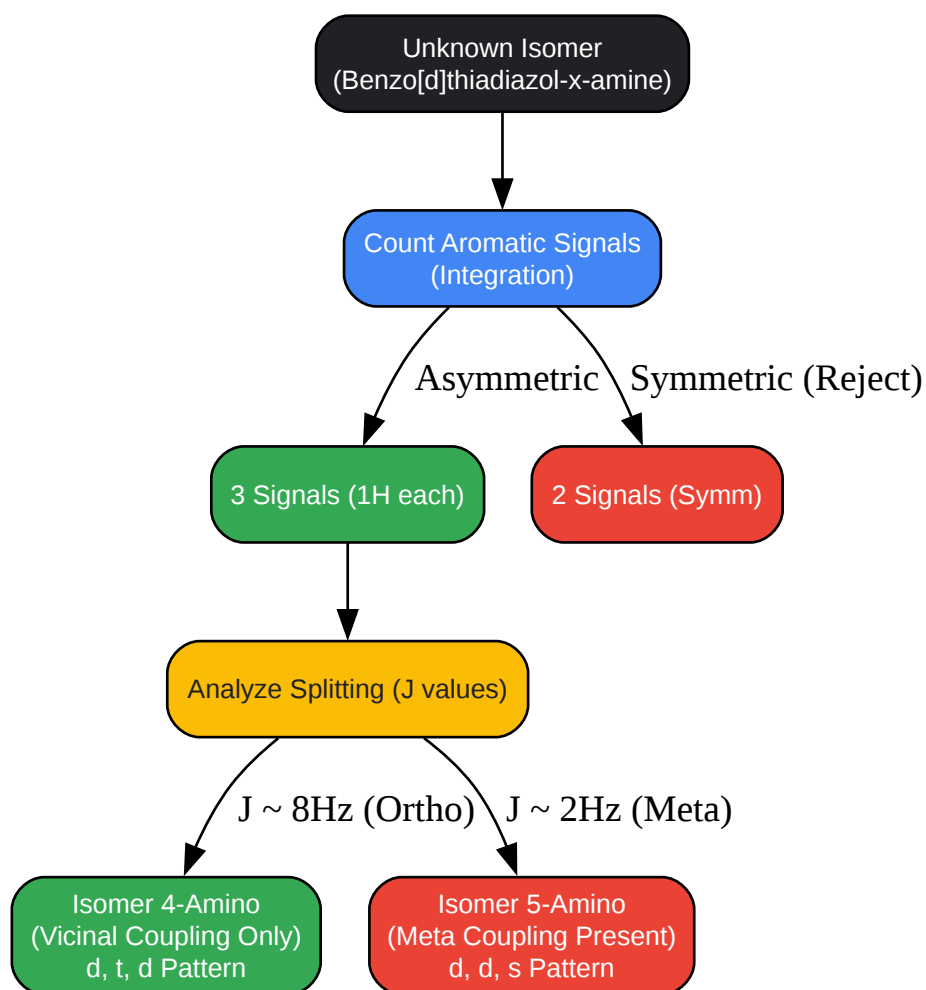
- Confirm H-5 is the most shielded aromatic proton (lowest ppm).[1]
- Purity Calculation:
 - Integrate satellite peaks or minor singlets. Purity is required for fluorescence quantum yield measurements.

Protocol B: Crystal Growth for X-ray (Optional but Recommended)

- Method: Slow evaporation.[6]
- Solvent System: Ethanol/Water (1:[6]1) or Dichloromethane/Hexane.
- Conditions: Dissolve 20 mg in minimal warm ethanol. Add water dropwise until turbidity persists, then add one drop of ethanol to clear. Cap loosely and store at 4°C.
- Expectation: Yellow/Orange needles or prisms.[1]

Visualization of Signaling Pathways (Logic)

The following diagram illustrates the NMR assignment logic used to rule out the 5-amino isomer.



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Caption: Figure 2. Decision tree for distinguishing 4-amino and 5-amino regioisomers using ^1H NMR coupling constants.

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